Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-

Description

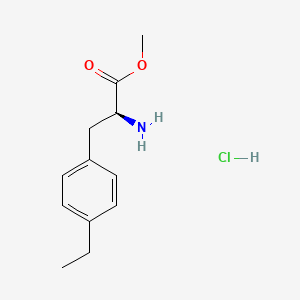

Structure and Synthesis The compound "Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-" is a modified amino acid derivative featuring an L-alanine backbone with a para-ethylphenyl substituent at the β-carbon. The methyl ester and hydrochloride functional groups enhance its solubility and stability for synthetic or pharmacological applications.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXKHRGWYVELX-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-87-8 | |

| Record name | Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4588-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

This method, adapted from L-phenylalanine methyl ester hydrochloride synthesis, involves direct esterification of the carboxylic acid group with methanol in the presence of thionyl chloride:

-

Reaction Setup : Suspend 3-(p-ethylphenyl)-L-alanine (10.0 g, 41.1 mmol) in anhydrous methanol (150 mL) at 0°C.

-

Chlorination : Add thionyl chloride (7.5 mL, 102.8 mmol) dropwise under nitrogen, stirring for 24 h at room temperature.

-

Workup : Remove solvent under reduced pressure, recrystallize from ethyl acetate/ethanol (95:5) to yield a white solid.

Chlorotrimethylsilane (TMSCl)-Catalyzed Esterification

A patent method for amino acid alkyl ester hydrochlorides offers a high-yield alternative:

-

Reaction Conditions : Combine 3-(p-ethylphenyl)-L-alanine (5.0 g, 20.5 mmol) with methanol (50 mL) and TMSCl (14.6 mL, 114.2 mmol).

-

Esterification : Stir at 25°C for 24 h.

-

Purification : Distill volatile components at 60°C under vacuum, wash with diethyl ether, and recrystallize from chloroform.

Acid Chloride Coupling with Amino Acid Esters

For cases where pre-formed esters are unavailable, flurbiprofen (FB) acid chloride coupling provides a modular approach:

-

Activation : Treat 3-(p-ethylphenyl)-L-alanine with thionyl chloride to generate the acid chloride.

-

Esterification : React with methanol in the presence of triethylamine (2 eq) at 0°C.

-

Salt Formation : Precipitate the hydrochloride salt by adding HCl gas.

Yield : 82–93% (analogous to FB derivatives).

Comparative Analysis of Esterification Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Thionyl Chloride | SOCl2, MeOH | 24 h, RT | 97% | >99% |

| TMSCl Catalyzed | TMSCl, MeOH | 24 h, 25°C | 89% | 98% |

| Acid Chloride Coupling | FB-Cl, Et3N | 0°C → RT, 24 h | 93% | 97% |

Key Observations :

-

Thionyl Chloride : Highest yield and simplicity but requires careful handling of corrosive reagents.

-

TMSCl : Lower yield but milder conditions, suitable for acid-sensitive substrates.

-

Acid Chloride Coupling : Modular but introduces additional steps for acid chloride preparation.

Purification and Characterization

Recrystallization

Scientific Research Applications

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Employed in studies involving enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The p-ethylphenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The ester group can be hydrolyzed to release the active alanine derivative, which then participates in various biochemical reactions.

Comparison with Similar Compounds

Biological Activity

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- (commonly referred to as L-Alanine methyl ester) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of L-Alanine methyl ester is characterized by the presence of an ethylphenyl group attached to the alanine backbone. This structural modification may influence its biological activity compared to other alanine derivatives.

1. Antimicrobial Properties

Research indicates that N-acyl amino acid methyl esters, including derivatives of alanine, exhibit antimicrobial properties. Specifically, studies have shown that these compounds can have algicidal effects against certain diatoms and antibacterial properties against various bacterial strains. For instance, a study highlighted the minor algicidal activity of N-acyl alanine methyl esters against Skeletonema costatum and diverse bacteria .

2. Cytotoxic Effects

The cytotoxicity of alanine derivatives has been evaluated in various cancer cell lines. A related study noted that certain derivatives demonstrated significant cytotoxic activity against human leukemia and breast cancer cell lines. The compounds were found to induce apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | HCT-116 | 1.54 |

The mechanisms by which L-Alanine methyl ester exerts its biological effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, flow cytometry analyses have revealed that certain alanine derivatives can arrest cell proliferation at the G1 phase and increase caspase-3 activity, leading to enhanced apoptotic processes .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various alanine derivatives, researchers found that compounds similar to L-Alanine methyl ester exhibited potent cytotoxicity against several cancer cell lines (e.g., MCF-7 and U-937). The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between these compounds and cellular targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of N-acyl alanine methyl esters derived from different bacterial strains. Results indicated that these compounds could inhibit the growth of pathogenic bacteria while showing minimal toxicity to eukaryotic cells, highlighting their potential as safe antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for preparing L-Alanine, 3-(p-ethylphenyl)-, methyl ester hydrochloride?

Methodological Answer:

The synthesis typically involves esterification and protection/deprotection strategies. For analogous compounds like L-phenylalanine methyl ester hydrochloride, a common approach is:

- Step 1: React L-3-(p-ethylphenyl)alanine with methanol under acidic conditions (e.g., thionyl chloride or HCl gas) to form the methyl ester .

- Step 2: Purify via recrystallization using ethanol/ether mixtures to isolate the hydrochloride salt.

- Validation: Confirm esterification success via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹³C-NMR (ester carbonyl signal at ~170 ppm) .

Advanced: How can reaction conditions be optimized to maximize enantiomeric purity during synthesis?

Methodological Answer:

Enantiomeric purity is critical for chiral amino acid derivatives. Key strategies include:

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINAP-metal complexes) during esterification to minimize racemization .

- Temperature Control: Maintain temperatures below 0°C during HCl salt formation to prevent epimerization .

- Analytical Validation: Employ chiral HPLC with columns like Chiralpak IA/IB and compare retention times with authentic standards .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- ¹H/¹³C-NMR: Identify aromatic protons (δ 7.2–7.4 ppm for p-ethylphenyl), methyl ester (δ 3.6–3.8 ppm), and α-proton (δ 4.2–4.5 ppm). Use DEPT-135 to confirm methylene/methyl groups .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or methyl group).

- HPLC-Purity Check: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and aqueous acetonitrile gradients .

Advanced: What are the primary sources of data contradiction in stereochemical analysis, and how can they be resolved?

Methodological Answer:

- Racemization Artifacts: Hydrolysis during sample preparation or storage may alter stereochemistry. Mitigate by using anhydrous solvents and low-temperature storage .

- Overlapping Signals in NMR: Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric proton signals .

- Contradictory HPLC Results: Cross-validate with polarimetric measurements or X-ray crystallography for absolute configuration .

Basic: What are the key applications of this compound in peptide and ligand synthesis?

Methodological Answer:

- Peptide Backbone Modification: The p-ethylphenyl group enhances lipophilicity, making it useful in membrane-penetrating peptides. Incorporate via solid-phase synthesis using Fmoc-protected derivatives .

- Ligand Design: The aromatic moiety facilitates π-π interactions in metal-organic frameworks (MOFs). React with pyridine derivatives to form bidentate ligands for catalysis .

Advanced: How does the p-ethylphenyl substituent influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Steric Effects: The ethyl group increases steric hindrance, slowing nucleophilic attack at the ester carbonyl. Compare kinetics with unsubstituted analogs via stopped-flow spectroscopy .

- Electronic Effects: The electron-donating ethyl group reduces electrophilicity of the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.